N-(6-chloropyrimidin-4-yl)acetamide chemical structure and properties
N-(6-chloropyrimidin-4-yl)acetamide chemical structure and properties
An In-depth Technical Guide to N-(6-chloropyrimidin-4-yl)acetamide
Abstract: This document provides a comprehensive technical overview of N-(6-chloropyrimidin-4-yl)acetamide, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications. By integrating established chemical principles with practical insights, this paper serves as an essential resource for researchers engaged in the synthesis and application of novel pyrimidine-based compounds.
Chemical Identity and Structure
N-(6-chloropyrimidin-4-yl)acetamide is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a diazine featuring nitrogen atoms at positions 1 and 3. This ring is substituted with a chlorine atom at the 6-position and an acetamido group at the 4-position. The presence of the electrophilic pyrimidine ring, a nucleofugal chloro group, and a hydrogen-bond-donating/accepting acetamido group makes it a versatile intermediate for further chemical modifications.[1][2]
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IUPAC Name: N-(6-chloropyrimidin-4-yl)acetamide
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Molecular Formula: C₆H₆ClN₃O[4]
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Canonical SMILES: CC(=O)NC1=CC(=NC=N1)Cl
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Physicochemical Properties
The physicochemical properties of a compound are critical for designing reaction conditions, purification strategies, and understanding its behavior in biological systems. The data for N-(6-chloropyrimidin-4-yl)acetamide are summarized below.
| Property | Value | Source |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Solid (Typical) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
Note: Properties like melting point, boiling point, and solubility are not consistently reported across public domains and would require experimental determination for definitive values.
Synthesis and Mechanistic Rationale
The most direct and common method for the synthesis of N-(6-chloropyrimidin-4-yl)acetamide is via the selective nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.
Overall Reaction:
4,6-Dichloropyrimidine + Acetamide → N-(6-chloropyrimidin-4-yl)acetamide
Mechanistic Insight: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two chloro-substituents, making the carbon atoms of the ring (particularly C4 and C6) highly electrophilic and susceptible to nucleophilic attack. Acetamide, in the presence of a base, can act as a nucleophile. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity. The selectivity for mono-substitution at the C4 position over di-substitution can be controlled by careful management of stoichiometry and reaction conditions.
Validated Laboratory Synthesis Protocol
This protocol describes a self-validating workflow for synthesizing and confirming the identity of N-(6-chloropyrimidin-4-yl)acetamide.
Materials and Reagents:
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4,6-Dichloropyrimidine
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Acetamide
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow:
Caption: Synthesis and Purification Workflow for N-(6-chloropyrimidin-4-yl)acetamide.
Step-by-Step Procedure:
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Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) and acetamide (1.0-1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-2.5 eq).
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Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, facilitating the dissolution of reactants. K₂CO₃ acts as a base to deprotonate the acetamide, increasing its nucleophilicity, and to neutralize the HCl byproduct.
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Reaction Execution: Heat the mixture to 80-90°C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve inorganic salts.
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Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.
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Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and water. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the pure N-(6-chloropyrimidin-4-yl)acetamide.
Spectroscopic Characterization (Self-Validation)
Unambiguous structural confirmation is paramount. NMR spectroscopy is a primary tool for this purpose.[5] While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on established principles and data from analogous structures.[6][7][8]
Expected ¹H NMR (in DMSO-d₆, 400 MHz):
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δ ~10.5-11.0 ppm (singlet, 1H): This downfield signal corresponds to the amide proton (-NH-), which is acidic and often broad.
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δ ~8.7 ppm (singlet, 1H): Aromatic proton at the C2 position of the pyrimidine ring.
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δ ~7.5 ppm (singlet, 1H): Aromatic proton at the C5 position of the pyrimidine ring.
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δ ~2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-CH₃).
Expected ¹³C NMR (in DMSO-d₆, 100 MHz):
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δ ~169 ppm: Carbonyl carbon of the acetamide group.
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δ ~162 ppm: C4/C6 carbons of the pyrimidine ring.
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δ ~158 ppm: C2 carbon of the pyrimidine ring.
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δ ~110 ppm: C5 carbon of the pyrimidine ring.
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δ ~24 ppm: Methyl carbon of the acetamide group.
Applications in Research and Drug Development
N-(6-chloropyrimidin-4-yl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The acetamide and pyrimidine moieties are common pharmacophores found in numerous biologically active compounds.[2][9][10]
Key Reactive Sites and Their Potential:
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C6-Chloro Group: The chlorine atom is an excellent leaving group for further SNAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity. This is a common strategy for synthesizing libraries of compounds for high-throughput screening.
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Amide Group: The N-H group can act as a hydrogen bond donor, which is crucial for binding to biological targets like enzymes or receptors.[10] The amide itself can be hydrolyzed or modified, although this is less common than reactions at the chloro position.
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Pyrimidine Ring: The nitrogen atoms in the ring can act as hydrogen bond acceptors and are key features for molecular recognition in many kinase inhibitors and other therapeutic agents.
The compound is a building block for creating derivatives that have been investigated for a range of therapeutic areas, including but not limited to oncology, and infectious diseases.[11][12]
Conclusion
N-(6-chloropyrimidin-4-yl)acetamide is a synthetically accessible and highly versatile chemical intermediate. Its structure, featuring distinct reactive sites, allows for facile diversification, making it a staple in the toolbox of medicinal chemists. The well-defined synthesis and purification protocols, coupled with robust methods for analytical characterization, ensure its reliable application in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.
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